1-(8-Quinolinylazo)-2-hydroxynaphthalene
Description
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Structure
3D Structure
Properties
CAS No. |
4008-71-3 |
|---|---|
Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-(quinolin-8-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C19H13N3O/c23-17-11-10-13-5-1-2-8-15(13)19(17)22-21-16-9-3-6-14-7-4-12-20-18(14)16/h1-12,23H |
InChI Key |
DNGKBSMJMAPKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC4=C3N=CC=C4)O |
Origin of Product |
United States |
Nature of the Central Metal Ion:
Charge: Generally, for a given metal, the stability of the complex increases as the charge on the metal ion increases. A higher charge leads to a stronger electrostatic attraction for the ligand. dalalinstitute.com
Size (Ionic Radius): For metal ions with the same charge, stability typically increases as the ionic radius decreases. This leads to a higher charge density and a stronger metal-ligand bond. dalalinstitute.com This trend is famously captured in the Irving-Williams series for divalent first-row transition metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. dalalinstitute.com
Electronegativity: A higher electronegativity of the metal atom can lead to stronger, more covalent bonds and thus more stable complexes. bham.ac.uk
Nature of the Ligand:
Basicity: The electron-donating ability (basicity) of the ligand's coordinating atoms (the quinoline (B57606) nitrogen, azo group nitrogens, and hydroxyl oxygen) is a primary determinant of complex stability. More basic ligands tend to form more stable complexes. slideshare.net
Chelate Effect: As a multidentate ligand, 1-(8-Quinolinylazo)-2-hydroxynaphthalene binds to a metal ion through multiple donor atoms, forming one or more chelate rings. This chelation results in a significant increase in thermodynamic stability compared to complexes formed with analogous monodentate ligands. This phenomenon, known as the chelate effect, is entropically driven. slideshare.netunacademy.com
Steric Effects: The presence of bulky groups near the coordination site can introduce steric hindrance, which weakens the metal-ligand bonds and reduces the stability of the complex. For instance, substituting a methyl group at the 2-position of 8-hydroxyquinoline (B1678124) (adjacent to the coordinating nitrogen) results in less stable complexes compared to the unsubstituted parent ligand due to steric clashes. dalalinstitute.comscribd.com
Resonance Effects: The presence of conjugated π-systems within the ligand, such as in the quinoline and naphthalene (B1677914) rings, can enhance complex stability through resonance delocalization of electrons. scribd.com
Table 2: Summary of Factors Affecting Complex Stability
| Factor | Influence on Stability | Rationale |
| Metal Ion | ||
| Increasing Charge | Increases | Stronger electrostatic attraction. dalalinstitute.com |
| Decreasing Ionic Radius | Increases | Higher charge density, stronger bonds. dalalinstitute.com |
| Increasing Electronegativity | Increases | Enhanced covalent character of the bond. bham.ac.uk |
| Ligand | ||
| Increasing Basicity | Increases | Stronger donation of electron density to the metal. slideshare.net |
| Chelation | Greatly Increases | Favorable entropy change upon ring formation. slideshare.netunacademy.com |
| Steric Hindrance | Decreases | Weakens metal-ligand bonds due to repulsion. dalalinstitute.comscribd.com |
| Resonance | Increases | Delocalization of electrons stabilizes the complex. scribd.com |
Coordination Chemistry of 1 8 Quinolinylazo 2 Hydroxynaphthalene
Structural Diversity of Metal Complexes
Self-Assembly Processes in Complex Formation
The formation of metal complexes with 1-(8-Quinolinylazo)-2-hydroxynaphthalene is significantly influenced by self-assembly processes, where molecules organize spontaneously into ordered supramolecular structures. This phenomenon is driven by non-covalent interactions between the complex units. The structural characteristics of the 8-hydroxyquinolinate moiety, a key component of the ligand, play a crucial role in directing these assemblies.
In related 8-hydroxyquinolinate systems, the self-assembly can lead to a variety of structural motifs, including mononuclear, binuclear, and trinuclear metal structures. The final architecture is highly responsive to experimental conditions such as the choice of metal salt anions (e.g., Cl⁻, Br⁻, OAc⁻) and the solvent system used during synthesis. nih.gov These factors control the coordination geometry around the metal center and mediate the intermolecular interactions that guide the self-assembly process.
The resulting supramolecular networks are stabilized by a combination of non-covalent forces. nih.gov These interactions include:
π-π Stacking: Arising from the interaction between the aromatic rings of the quinoline (B57606) and naphthalene (B1677914) systems.
C-H···π Interactions: Involving hydrogen atoms and the π-electron clouds of the aromatic rings.
Hydrogen Bonding: Occurring between functional groups on adjacent ligands or between ligands and solvent molecules.
Halogen-related Interactions: When halides are present as counter-ions, they can participate in halogen bonding, further directing the crystal packing.
Similarly, studies on naphthalene-based building blocks, such as 1,8-dihydroxy naphthalene, have demonstrated their effectiveness in the self-assembly of supramolecular aggregates through the formation of stable bonds with other molecules. mdpi.com This inherent ability of both the quinoline and naphthalene components suggests that this compound complexes are predisposed to form intricate and stable higher-order structures.
Thermodynamic and Kinetic Aspects of Complex Stability
The stability of metal complexes formed with this compound can be evaluated from both thermodynamic and kinetic perspectives. Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium, while kinetic stability relates to the speed at which it undergoes reactions or ligand exchange. slideshare.netresearchgate.net
8-Hydroxyquinolines, the parent structure for this ligand, are recognized for their moderate to high metal-binding affinity, forming stable chelate complexes. researchgate.netnih.gov The study of thermodynamic and kinetic characteristics is often performed using spectrophotometry, photometry, and pH-metry to determine the composition of the complexes and the stability and rate constants of their formation and decomposition. researchgate.net
Determination of Stability Constants
The thermodynamic stability of a metal-ligand complex in solution is quantitatively expressed by its stability constant (or formation constant, K) or, more commonly, its logarithm (log K). For a stepwise formation of a 1:2 metal-ligand complex, the equilibria are as follows:
M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂)
Several experimental techniques are employed to determine these constants for ligands similar to this compound. Potentiometric pH titration, following methods like the Calvin-Bjerrum technique as adapted by Irving and Rossotti, is a common approach. This method involves titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH.
Spectrophotometric methods are also widely used, particularly for colored complexes, which is characteristic of azo dyes like the title compound. researchgate.net By measuring the absorbance of solutions with varying metal-to-ligand ratios or at different pH values, stability constants can be calculated. These methods have been successfully applied to determine the stability constants of metal complexes with related 2-hydroxynaphthalene Schiff base ligands. researchgate.net
The stability constants are typically determined at a constant temperature and ionic strength to ensure the consistency of the results. researchgate.net
Table 1: Representative Thermodynamic Stability Constants for Related Metal Complexes This table presents data for analogous compounds to illustrate typical values.
| Metal Ion | Ligand System | Method | log K₁ | log K₂ | Temperature (°C) | Ionic Strength (M) | Reference |
| Cu(II) | 2-hydroxynaphthalene-1-carbaldehydene-1-naphthylamine | Spectrophotometry | - | - | 25 | 0.07 (NaNO₃) | researchgate.net |
| Ni(II) | 2-hydroxynaphthalene-1-carbaldehydene-1-naphthylamine | Spectrophotometry | - | - | 25 | 0.07 (NaNO₃) | researchgate.net |
| Zn(II) | 2-hydroxynaphthalene-1-carbaldehydene-1-naphthylamine | Spectrophotometry | - | - | 25 | 0.07 (NaNO₃) | researchgate.net |
| La(III) | 2-hydroxy-1-naphthalidene-sulphafurazole | Potentiometry | 6.50 | 4.40 | - | - | |
| Pr(III) | 2-hydroxy-1-naphthalidene-sulphafurazole | Potentiometry | 6.80 | 4.80 | - | - | |
| Nd(III) | 2-hydroxy-1-naphthalidene-sulphafurazole | Potentiometry | 7.25 | 5.20 | - | - |
Factors Influencing Complex Stability and Reactivity
The stability and reactivity of metal complexes with this compound are influenced by a combination of factors related to both the central metal ion and the ligand itself.
Spectroscopic and Advanced Structural Characterization of 1 8 Quinolinylazo 2 Hydroxynaphthalene Complexes
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Coordination Modes
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the coordination modes of 1-(8-Quinolinylazo)-2-hydroxynaphthalene (QAN) upon complexation with metal ions. The analysis of vibrational spectra of the free ligand and its metal complexes reveals characteristic shifts in band positions, indicating the involvement of specific donor atoms in metal binding.
In the FTIR spectrum of the free QAN ligand, a broad band of medium intensity is typically observed in the region of 3100-3400 cm⁻¹, corresponding to the stretching vibration of the hydroxyl (-OH) group. rsc.orgorientjchem.org Upon complexation, this band often disappears or shifts to a higher wavelength, suggesting the deprotonation of the hydroxyl group and the coordination of the oxygen atom to the metal center. orientjchem.org Another key vibrational mode is the C-O stretching, which appears around 1100-1120 cm⁻¹ in the free ligand and undergoes a shift upon complexation, further confirming the involvement of the hydroxyl oxygen in bonding. rsc.org
The stretching vibration of the quinoline (B57606) C=N group, typically found in the 1540-1580 cm⁻¹ region, is also sensitive to coordination. rsc.org A shift in this band to a different frequency in the metal complex spectrum indicates the participation of the quinoline nitrogen atom in chelation. rsc.org The azo group (-N=N-) stretching vibration, usually observed in the 1400-1480 cm⁻¹ range, may also be affected by complexation, although to a lesser extent. miamioh.edu
The formation of new bonds between the metal and the ligand's donor atoms gives rise to new vibrational modes at lower frequencies. The appearance of new bands in the far-infrared region, typically between 450-550 cm⁻¹ and 400-480 cm⁻¹, can be assigned to M-O and M-N stretching vibrations, respectively, providing direct evidence of coordination. rsc.orgmiamioh.edu
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For a closely related compound, 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), FT-Raman spectroscopy has been used to study the vibrational modes of the free ligand and its metal complexes. ubbcluj.ro Similar to FTIR, shifts in the vibrational frequencies of the C=N, N=N, and C-O groups upon complexation are observed, corroborating the coordination of the ligand to the metal ion through the pyridinic nitrogen, one of the azo nitrogen atoms, and the hydroxyl oxygen. ubbcluj.ro Surface-Enhanced Raman Spectroscopy (SERS) has also been employed for PAN and its metal chelates, revealing that each metal complex exhibits a unique SERRS spectral fingerprint. ubbcluj.ro
Interpreted Vibrational Spectroscopy Data for a Representative Metal Complex of an Analogous Azo Dye
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment |
| O-H | ~3350 | Shifted or absent | Stretching, indicates coordination of oxygen |
| C-O | ~1100 | Shifted | Stretching, confirms oxygen coordination |
| C=N (quinoline) | ~1550 | Shifted | Stretching, indicates nitrogen coordination |
| N=N (azo) | ~1460 | Shifted | Stretching |
| M-O | - | ~515 | Metal-Oxygen stretching |
| M-N | - | ~470 | Metal-Nitrogen stretching |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Complex Formation Monitoring
Electronic absorption spectroscopy, or UV-Vis, is a fundamental technique for investigating the electronic transitions within the QAN ligand and its metal complexes. The spectra provide valuable information on the formation of complexes in solution and the nature of the electronic structure.
The UV-Vis spectrum of the free QAN ligand in an organic solvent typically displays intense absorption bands in the ultraviolet and visible regions. walisongo.ac.id The high-energy bands, usually observed below 350 nm, are attributed to π-π* transitions within the quinoline and naphthalene (B1677914) aromatic systems. walisongo.ac.id A lower-energy, broad band in the visible region, often found between 400-500 nm, is characteristic of an intramolecular charge transfer (CT) transition, likely involving the azo group and the naphthol moiety. rsc.orgwalisongo.ac.id
Upon the addition of a metal salt to a solution of the QAN ligand, significant changes in the UV-Vis spectrum are observed, signaling the formation of a metal complex. These changes can manifest as a shift in the wavelength of maximum absorption (λmax) to either a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift), as well as a change in the molar absorptivity. rsc.org The coordination of the metal ion to the ligand alters the energy levels of the molecular orbitals, leading to these spectral shifts. The monitoring of these changes allows for the study of complex formation and the determination of the stoichiometry of the complex in solution using methods such as the mole-ratio or Job's plot. rsc.org
For instance, in related 8-hydroxyquinoline (B1678124) azo dye complexes, the coordination of a metal ion often causes a bathochromic shift of the charge-transfer band, indicating a stabilization of the excited state upon complexation. rsc.org The electronic spectra of these complexes are also sensitive to the pH of the solution. At lower pH, the quinoline nitrogen can be protonated, leading to changes in the absorption spectrum. The optimal pH for complex formation can be determined by monitoring the absorbance at a specific wavelength as a function of pH. rsc.org The solvent polarity can also influence the position of the absorption bands, a phenomenon known as solvatochromism. walisongo.ac.id
Representative UV-Vis Spectral Data for an Analogous Phenylazoquinolin-8-ol Dye in Different Solvents
| Solvent | π-π* Transition (λmax, nm) | Charge Transfer (CT) Band (λmax, nm) |
| Dioxane | 252 | 392 |
| Chloroform | 258 | 398 |
| Acetone (B3395972) | 258 | 402 |
| Ethanol | 260 | 405 |
| DMSO | 265 | 415 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of QAN and its diamagnetic metal complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each magnetically active nucleus.
The ¹H NMR spectrum of the free QAN ligand is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons of the quinoline and naphthalene rings. The proton of the hydroxyl group on the naphthalene ring would likely appear as a singlet at a downfield chemical shift, which would be sensitive to solvent and concentration, and would be exchangeable with D₂O.
The ¹³C NMR spectrum of the free QAN ligand would display a number of signals corresponding to the carbon atoms of the quinoline and naphthalene rings. The carbon atom attached to the hydroxyl group (C-O) and the carbon atoms of the quinoline ring adjacent to the nitrogen atom would have characteristic chemical shifts. Upon complexation, these carbon signals are expected to shift, reflecting the change in their electronic environment due to coordination with the metal ion. By comparing the ¹³C NMR spectra of the free ligand and its diamagnetic complex, the coordination sites can be confirmed. For instance, a downfield shift of the C-O signal would support the involvement of the hydroxyl group in bonding. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for the complete and unambiguous assignment of all proton and carbon signals in both the free ligand and its complexes.
Expected ¹H NMR Chemical Shift Ranges (ppm) for Protons of this compound
| Proton Type | Expected Chemical Shift (ppm) | Notes |
| Aromatic (Quinoline & Naphthalene) | 7.0 - 9.0 | Complex multiplet patterns |
| Hydroxyl (-OH) | > 10.0 | Broad singlet, D₂O exchangeable |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of the QAN ligand and its metal complexes, thereby confirming their composition. Furthermore, fragmentation analysis provides valuable structural information. Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of coordination compounds.
In the ESI-MS spectrum of the free QAN ligand, the protonated molecule [L+H]⁺ would be expected as the base peak, allowing for the confirmation of its molecular weight. For a metal complex of the type [M(QAN)₂], the mass spectrum might show a peak corresponding to the molecular ion of the complex, [M(QAN)₂]⁺, or a protonated form, [M(QAN)₂ + H]⁺. The isotopic distribution pattern of the molecular ion peak can be compared with the theoretical pattern to confirm the elemental composition, especially the identity of the metal ion.
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the parent ion. For the free ligand, fragmentation would likely involve the cleavage of the azo bond and fragmentation of the quinoline and naphthalene ring systems. In the case of metal complexes, the fragmentation pattern can provide insights into the strength of the metal-ligand bonds and the stability of the complex. The fragmentation may involve the loss of one of the ligands, resulting in a fragment ion of the type [M(QAN)]⁺. Further fragmentation of this species could then occur. The fragmentation pattern of quinoline derivatives often involves the loss of small neutral molecules such as HCN. researchgate.net The analysis of these fragmentation patterns can help in the structural elucidation of the complexes.
Expected Fragmentation Pathways for this compound in Mass Spectrometry
| Precursor Ion | Fragmentation Pathway | Expected Fragment Ions |
| [QAN+H]⁺ | Cleavage of the azo bond | [C₉H₆N]⁺ (Quinoline fragment), [C₁₀H₇O]⁺ (Naphthol fragment) |
| [M(QAN)₂]⁺ | Loss of a ligand | [M(QAN)]⁺ |
| [M(QAN)]⁺ | Fragmentation of the ligand | [M(C₉H₆N)]⁺, [M(C₁₀H₇O)]⁺ |
X-ray Diffraction (XRD) Studies for Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction analysis of a suitable single crystal of a QAN metal complex can provide an unambiguous determination of its molecular structure. For a related palladium(II) complex with 1-(2-pyridylazo)-2-naphthol (PAN), single-crystal XRD revealed a square-planar geometry around the palladium center, with the PAN ligand acting as a tridentate chelating agent, coordinating through the pyridyl nitrogen, one of the azo nitrogen atoms, and the deprotonated naphtholic oxygen atom. researchgate.net
Similarly, for a metal complex of QAN, single-crystal XRD would be expected to reveal the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar), depending on the metal ion and the stoichiometry of the complex. The analysis would provide precise bond distances for the M-O and M-N bonds, confirming the coordination sites. It would also reveal the bond angles around the metal center, defining the coordination polyhedron. Furthermore, the crystal structure would show how the complex molecules are arranged in the crystal lattice and would identify any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal structure.
Representative Crystallographic Data for an Analogous Palladium(II) Complex with 1-(2-pyridylazo)-2-naphthol (PAN)
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.432(3) |
| c (Å) | 12.543(3) |
| β (°) | 109.87(3) |
| V (ų) | 1839.4(7) |
| Z | 4 |
Powder X-ray diffraction (PXRD) is used to analyze the crystallinity and phase purity of a bulk sample of a QAN complex. The PXRD pattern is a fingerprint of the crystalline material. The positions and intensities of the diffraction peaks are characteristic of the crystal structure.
The PXRD pattern of a newly synthesized QAN complex can be compared with the pattern simulated from single-crystal XRD data to confirm the bulk purity of the sample. If the experimental and simulated patterns match, it indicates that the bulk material has the same crystal structure as the single crystal. The PXRD patterns of the free QAN ligand and its metal complexes will be significantly different, confirming the formation of a new crystalline phase upon complexation. rsc.orgekb.eg The sharpness of the diffraction peaks provides an indication of the crystallinity of the material; sharp peaks are indicative of a well-ordered crystalline structure, while broad peaks suggest a more amorphous or nanocrystalline nature. rsc.org The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. rsc.org
Other Advanced Spectroscopic Techniques (e.g., EPR, Thermal Analysis)
Beyond core spectroscopic methods, other advanced techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and thermal analysis provide deeper insights into the electronic structure and thermal stability of metal complexes of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes that contain unpaired electrons. biointerfaceresearch.com It is particularly informative for characterizing paramagnetic species, such as Cu(II) complexes. nih.govmdpi.com EPR spectroscopy offers detailed information about the electronic structure, the geometry of the metal ion's coordination sphere, and the nature of the metal-ligand bonding. mdpi.comnih.gov
For Cu(II) complexes with ligands analogous to this compound, EPR spectra are typically recorded in a frozen solution (e.g., in DMSO at low temperatures) to obtain well-resolved anisotropic signals. nih.gov The resulting spectra are analyzed to determine key parameters, including the g-tensor values (g∥ and g⊥) and the copper hyperfine coupling constant (A∥).
These parameters are diagnostic of the coordination environment. For instance, in many Cu(II) complexes, the observation that g∥ > g⊥ > 2.0023 is indicative of a dx²-y² ground state, which is common for square-planar or tetragonally distorted octahedral geometries. researchgate.net The g∥ value provides insight into the covalent character of the metal-ligand bond; a lower value suggests a higher degree of covalency. The number of nitrogen atoms coordinated to the copper ion can also be inferred from the super-hyperfine splitting pattern observed in the g⊥ region of the spectrum. nih.gov The Peisach-Blumberg plot, which correlates g∥ and A∥ values, can be used to classify the type of donor atoms surrounding the Cu(II) ion. nih.gov
| Complex Type | g∥ | g⊥ | A∥ (× 10⁻⁴ cm⁻¹) | Inferred Geometry | Reference |
|---|---|---|---|---|---|
| Cu(II)-8-hydroxyquinoline derivative | 2.237 | 2.047 | 185 | Distorted Square-Pyramidal | nih.gov |
| Cu(II)-azo-derivative of 8-hydroxyquinoline | 2.25 - 2.28 | 2.05 - 2.07 | 170 - 190 | Tetragonally Distorted Octahedral | researchgate.net |
| Cu(II)-bis(1-pyrazolyl)methane | 2.291 | 2.067 | 172 | Distorted Square-Planar | researchgate.net |
Thermal Analysis (TGA/DTA)
Thermal analysis methods, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability of the complexes and to determine their composition. utripoli.edu.ly TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, revealing exothermic or endothermic transitions. mdpi.com
The TGA of metal complexes of this compound and related ligands typically shows a multi-step decomposition process. researchgate.net
Dehydration: An initial weight loss at a lower temperature range (e.g., 90-200°C) generally corresponds to the removal of water molecules. utripoli.edu.ly A weight loss below 150°C is often attributed to lattice (solvate) water, whereas weight loss between 150°C and 250°C suggests the removal of coordinated water molecules. researchgate.net
Ligand Decomposition: At higher temperatures, subsequent weight loss steps are attributed to the thermal decomposition of the organic ligand. utripoli.edu.lycore.ac.uk The fragmentation pattern can provide information about the structure of the complex.
Residue Formation: The process continues until a stable residue remains at the highest temperature of the experiment, which is typically the most stable oxide of the metal. utripoli.edu.lycore.ac.uk The experimental mass of this final residue can be compared with the calculated value to confirm the stoichiometry of the original complex.
Kinetic parameters for the decomposition processes, such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔF), can also be calculated from the TGA data to further understand the thermal degradation mechanism. researchgate.net
| Decomposition Step | Temperature Range (°C) | Process | Mass Loss (%) Found | Mass Loss (%) Calculated |
|---|---|---|---|---|
| 1 | 99 - 110 | Loss of 1 H₂O (lattice) | 4.53 | 4.23 |
| 2 | 110 - 301 | Loss of C₁₂H₈N₂O₂Cl | 63.02 | 64.00 |
| 3 | 301 - 564 | Loss of C₃H₃N₃O₂ | 17.23 | 17.39 |
| Final Residue | > 564 | Metal Oxide (MnO) | 16.45 | 16.67 |
Computational and Theoretical Investigations of 1 8 Quinolinylazo 2 Hydroxynaphthalene and Its Complexes
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and optimizing the geometry of molecules. DFT calculations for 1-(8-Quinolinylazo)-2-hydroxynaphthalene and its complexes typically involve the use of functionals like B3LYP combined with appropriate basis sets to achieve a balance between computational cost and accuracy. These calculations provide valuable information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and stability.
For metal complexes of this compound, DFT is instrumental in determining the coordination geometry around the metal center. Studies on similar azo dye-metal complexes have shown that DFT can accurately predict whether the coordination is, for example, octahedral or tetrahedral, and can elucidate the nature of the metal-ligand bonding. The calculated geometric parameters can be compared with experimental data from X-ray crystallography to validate the computational model.
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in determining the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is typically localized on the electron-rich hydroxynaphthalene moiety, while the LUMO is often distributed over the electron-accepting quinoline (B57606) and azo groups.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability. In the context of its metal complexes, the coordination of a metal ion can significantly alter the HOMO and LUMO energy levels and their gap, thereby tuning the electronic and reactive properties of the ligand. FMO analysis helps in understanding charge transfer interactions within the molecule and with other species.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Azo Dye Ligand (Hypothetical) | -5.98 | -2.54 | 3.44 |
| Metal Complex 1 (Hypothetical) | -5.72 | -3.18 | 2.54 |
| Metal Complex 2 (Hypothetical) | -6.15 | -2.89 | 3.26 |
From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.
Key reactivity indices include:
Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.
Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness (1 / η), indicating the ease of charge transfer.
Electronegativity (χ): Defined as (I + A) / 2, it describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the electrophilic character of a molecule.
These descriptors are invaluable for comparing the reactivity of this compound with its derivatives or complexes. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons.
| Descriptor | Value |
|---|---|
| Ionization Potential (I) | 5.98 eV |
| Electron Affinity (A) | 2.54 eV |
| Chemical Hardness (η) | 1.72 eV |
| Chemical Softness (S) | 0.58 eV⁻¹ |
| Electronegativity (χ) | 4.26 eV |
| Electrophilicity Index (ω) | 5.28 eV |
DFT calculations are also powerful tools for simulating various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation and interpretation.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. These simulations can help assign the observed spectral bands to specific electronic transitions, such as π→π* and n→π* transitions within the molecule.
Infrared (IR) and Raman Spectra: DFT can be used to calculate the vibrational frequencies and intensities of a molecule. The resulting theoretical vibrational spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. This is particularly useful for characterizing the coordination of the ligand to a metal ion in its complexes.
Nuclear Magnetic Resonance (NMR) Spectra: DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei. By comparing the calculated NMR spectra with experimental data, the structural assignments of different protons and carbons in the molecule can be confirmed.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with its environment over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and adsorption processes at an atomistic level.
For this compound, MD simulations can be employed to investigate its behavior in different solvents, revealing how the solvent molecules arrange around the solute and influence its conformation. Furthermore, MD simulations are particularly useful for studying the adsorption of this azo dye onto various surfaces, such as nanoparticles or polymer membranes. physchemres.orgtandfonline.comphyschemres.org These simulations can elucidate the mechanism of adsorption, identifying the key interactions, such as π-π stacking between the aromatic rings of the dye and the surface, that drive the adsorption process. physchemres.org The binding energy between the dye and the surface can also be calculated from MD simulations, providing a quantitative measure of the adsorption strength. tandfonline.com
Molecular Docking Studies for Ligand-Biomolecule Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or a nucleic acid (receptor). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound, molecular docking studies can be performed to investigate its potential as a bioactive agent by predicting its binding affinity and mode of interaction with various biological targets. The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different poses. The pose with the lowest binding energy is considered the most likely binding mode. These studies can reveal crucial information about the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Such insights are vital for the rational design of more potent and selective derivatives.
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Number of Hydrogen Bonds | 2 |
| Key Interacting Residues | Tyr123, Ser245, Phe330 |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for establishing these relationships. QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.
For this compound and its derivatives, QSAR studies can be conducted to identify the key structural features that are important for a specific biological activity, such as antimicrobial or anticancer effects. nih.gov This involves generating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds with known biological activities. Statistical methods, such as multiple linear regression, are then used to build a QSAR model that can predict the activity of new, untested compounds. These models can guide the synthesis of new derivatives with improved activity by suggesting which parts of the molecule should be modified. For instance, SAR studies on related quinoline compounds have highlighted the importance of specific substituents at certain positions for optimal biological activity. nih.govnih.gov
Theoretical Insights into Optical Properties
Theoretical and computational chemistry, particularly methods rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide powerful tools for elucidating the electronic structure and optical properties of this compound (QAHNA) and its metallic complexes. nih.govnih.gov These computational approaches allow for the interpretation of experimental electronic spectra and the prediction of key properties, including nonlinear optical (NLO) behavior, by modeling the molecule's electronic transitions and charge distribution. researchgate.netresearchgate.net
Detailed research findings from computational studies on QAHNA and analogous azo-quinoline structures reveal significant insights into their optical characteristics. TD-DFT calculations are frequently employed to simulate UV-Visible absorption spectra, which can then be compared with experimental data to validate the computational model. researchgate.net These calculations help assign specific absorption bands to distinct electronic transitions, such as π-π* transitions localized on the ligand and charge-transfer transitions that occur upon complexation with metal ions. researchgate.netutripoli.edu.ly
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic behavior of these compounds. researchgate.net The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the energy required for electronic excitation. researchgate.net For instance, in related 8-hydroxyquinoline (B1678124) derivatives, DFT calculations have been used to determine these orbital energies and predict the molecule's stability and reactivity. researchgate.net In complexes of similar azo dyes, electronic absorption bands are often attributed to intramolecular charge transfer from a donor to an acceptor region within the molecule. utripoli.edu.ly
The table below illustrates the kind of data generated from TD-DFT calculations for metal complexes of ligands structurally related to QAHNA, showing the calculated absorption maxima (λmax), the oscillator strength (f), and the principal electronic transitions involved.
| Complex Type | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution/Transition Type | Reference Study |
|---|---|---|---|---|
| Cu(II) Azo-Quinoline Complex | 470 | N/A | Charge Transfer (2A2g→2T1g) | Analogous system utripoli.edu.ly |
| Dinuclear Cu(II) Quinoline-Pyrazole Complex | ~550 | N/A | HOMO-2 → LUMO | Analogous system researchgate.net |
| Dinuclear Cu(II) Quinoline-Pyrazole Complex | ~400 | N/A | HOMO → LUMO (π-π) | Analogous system researchgate.net |
| Dinuclear Ni(II) Quinoline-Pyrazole Complex | ~450 | N/A | HOMO → LUMO+1 (π-π) | Analogous system researchgate.net |
Furthermore, computational studies are instrumental in predicting the nonlinear optical (NLO) properties of these compounds. nih.gov Organic materials with significant NLO characteristics are sought after for applications in modern technologies like optical computing and dynamic image processing. nih.govresearchgate.net Theoretical calculations can determine key NLO-related parameters such as the molecular dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β₀). researchgate.netrsc.org A high hyperpolarizability value is a strong indicator of a molecule's potential as an NLO material. rsc.org For many quinoline and azo derivatives, DFT calculations have shown that their specific molecular structures give rise to promising NLO properties. researchgate.netresearchgate.net
The following table provides a representative summary of the types of NLO parameters calculated for quinoline-based compounds, highlighting their potential for optical applications.
| Compound Class | Calculated Property | Significance | Computational Method | Reference Study |
|---|---|---|---|---|
| 8-Hydroxyquinoline Derivatives | Dipole Moment (μ) | Indicates charge asymmetry, related to NLO response. | DFT | researchgate.net |
| 8-Hydroxyquinoline Derivatives | Polarizability (α) | Measures the molecule's response to an external electric field. | DFT | researchgate.net |
| 8-Hydroxyquinoline Derivatives | Hyperpolarizability (β) | Primary indicator of second-order NLO activity. | DFT | researchgate.net |
| Quinazolinone Derivatives | Third-order NLO susceptibility (γ) | Indicates third-order NLO activity for applications like optical switching. | Z-scan, DFT | researchgate.net |
Analytical Chemistry Applications of 1 8 Quinolinylazo 2 Hydroxynaphthalene Complexes
Spectrophotometric Determination of Metal Ions
Spectrophotometry remains a crucial technique in analytical laboratories for its simplicity, cost-effectiveness, and reliability. The formation of a colored complex between a metal ion and a chromogenic reagent, such as 1-(8-quinolinylazo)-2-hydroxynaphthalene, allows for the quantitative determination of the metal ion by measuring the absorbance of light at a specific wavelength.
Principles of Colorimetric Detection and Selectivity
The principle behind the colorimetric detection of metal ions using this compound lies in the formation of a metal-ligand complex that exhibits a distinct color, different from the free ligand. This color change is due to a shift in the electronic absorption spectrum, specifically the maximum absorbance wavelength (λmax), upon complexation. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the metal ion in the solution, a relationship described by the Beer-Lambert law.
The selectivity of this compound for different metal ions is a critical aspect of its analytical utility. The 8-hydroxyquinoline (B1678124) moiety is a well-known chelating agent that can form stable complexes with a wide range of metal ions. nih.gov The azo group and the naphthalene (B1677914) ring in the structure of this compound further influence its coordination properties and the spectral characteristics of its metal complexes. The selectivity for a particular metal ion can be influenced by factors such as the pH of the solution, which affects the deprotonation of the hydroxyl group and the protonation of the quinoline (B57606) nitrogen, thereby influencing the ligand's binding affinity. The geometry of the resulting complex, which is dictated by the coordination number and preferred stereochemistry of the metal ion, also plays a role in selectivity. For instance, some metal ions may form more stable or intensely colored complexes with this ligand under specific conditions, allowing for their selective determination. The presence of two nitrogen atoms and a hydroxyl group in a specific spatial arrangement allows 8-aminoquinoline (B160924) derivatives to act as bidentate or tridentate chelating ligands, forming thermodynamically stable coordination complexes with metal ions. nih.gov
Optimization of Analytical Parameters
To achieve high sensitivity, accuracy, and selectivity in the spectrophotometric determination of metal ions, it is essential to optimize various analytical parameters. These parameters influence the extent of complex formation and the stability of the resulting colored species.
Key parameters that are typically optimized include:
pH: The pH of the solution is a critical factor that governs the complexation reaction. The formation of the metal complex with this compound involves the displacement of a proton from the hydroxyl group of the ligand. Therefore, the reaction is highly pH-dependent. For each metal ion, there is an optimal pH range where the complex formation is maximal and the complex is most stable. For example, in the determination of copper(II), the formation of a stable red-colored complex with 1-(2-pyridylazo)-2-naphthol (B213148) (a related compound) occurs at a pH of 5.62. researchgate.net
Reagent Concentration: The concentration of this compound must be sufficient to ensure complete complexation of the metal ion. A molar excess of the ligand is typically used to shift the equilibrium towards the formation of the complex. However, an excessively high concentration of the reagent can lead to high background absorbance, reducing the sensitivity of the method.
Reaction Time and Temperature: The rate of complex formation can vary depending on the metal ion and the reaction conditions. It is important to determine the time required for the reaction to reach completion and for the absorbance of the complex to become stable. While many complexation reactions are rapid at room temperature, some may require heating to accelerate the reaction rate.
Solvent: The choice of solvent can influence the solubility of the ligand and its metal complexes, as well as the stability and spectral characteristics of the complex. In some cases, the use of a surfactant or a micellar medium can enhance the solubility of the complex in aqueous solutions, eliminating the need for solvent extraction with toxic organic solvents. jcsp.org.pk
The following table summarizes the optimized parameters for the spectrophotometric determination of a metal ion using a similar azo-dye ligand.
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| pH | 5.5 | Maximum absorbance was observed at this pH, indicating optimal complex formation. Lower or higher pH values led to decreased absorbance. sci-arch.org |
| Reagent Concentration | Molar excess of ligand | Ensures complete complexation of the metal ion. nih.gov |
| Reaction Time | 10 minutes | Time required for the absorbance to reach a stable and maximum value. nih.gov |
| Wavelength (λmax) | 540 nm | Wavelength of maximum absorbance for the metal-ligand complex, providing the highest sensitivity. sci-arch.org |
Interference Studies and Masking Agents
In real samples, the presence of other ions can interfere with the determination of the target metal ion. Interference can occur if the foreign ions also form colored complexes with this compound under the same experimental conditions, or if they react with the target metal ion, preventing its complexation with the reagent. Therefore, interference studies are crucial to assess the selectivity of the analytical method.
To overcome the interference from other ions, masking agents are often employed. Masking agents are substances that form stable, colorless complexes with the interfering ions, preventing them from reacting with the chromogenic reagent. The choice of a suitable masking agent is critical; it should effectively mask the interfering ions without affecting the complexation of the target metal ion. Common masking agents include cyanide, fluoride (B91410), citrate (B86180), tartrate, and EDTA (ethylenediaminetetraacetic acid). For example, in the determination of copper, fluoride and citrate can prevent iron, bismuth, lead, and thorium from reacting. researchgate.net A combination of pyrophosphate and ethylene (B1197577) glycol bis(2-aminoethyl ether)-N,N,N′,N′-tetraacetic acid has been found useful for the determination of cobalt(II). rsc.org
The following table provides examples of masking agents used to mitigate interference from various ions in spectrophotometric analysis.
| Target Metal Ion | Interfering Ion(s) | Masking Agent | Reference |
|---|---|---|---|
| Iron(II) | Various metal ions | N-(Dithiocarboxy)sarcosine (DTCS), Nitrilotriacetic acid (NTA) | |
| Manganese(II) | Various metal ions | Triethylenetetraamine (Trien) and DTCS | |
| Cobalt(II) | Various metal ions | Pyrophosphate and EGTA | |
| Copper(II) | Fe(III), Bi(III), Pb(II), Th(IV) | Fluoride, Citrate | researchgate.net |
Applications in Environmental and Material Analysis
The spectrophotometric methods developed using this compound and its analogs are applicable to the determination of trace metal ions in a variety of real-world samples. The ability to analyze complex matrices is a testament to the robustness and selectivity of these methods, especially when combined with appropriate sample preparation and the use of masking agents.
In environmental analysis, these methods can be used to monitor the levels of heavy and transition metal ions in water and wastewater samples. jcsp.org.pk The presence of toxic metal ions such as lead, cadmium, and mercury in the environment is a significant concern due to their adverse health effects. Simple and rapid spectrophotometric methods are valuable for routine monitoring to ensure compliance with environmental regulations.
In material analysis, these methods can be applied to the determination of metal ions in alloys, ores, and other industrial products. The composition of these materials is critical to their properties and performance. Spectrophotometric analysis provides a cost-effective means for quality control and compositional analysis. For example, a method for the determination of copper has been successfully applied to alloy and pharmaceutical samples. researchgate.net
Development of Chemosensors and Biosensors
Beyond conventional spectrophotometry, this compound and related 8-hydroxyquinoline derivatives are increasingly being utilized in the development of advanced chemosensors and biosensors. These sensors offer several advantages, including high sensitivity, selectivity, and the potential for real-time monitoring.
Fluorescent Sensing of Metal Ions
Fluorescence-based chemosensors are particularly attractive due to their high sensitivity and the ability to provide a "turn-on" or "turn-off" response upon binding to the target analyte. 8-Hydroxyquinoline and its derivatives are excellent fluorophores that exhibit changes in their fluorescence properties upon complexation with metal ions. nih.gov The mechanism of fluorescence sensing can involve several processes, including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT).
In the case of this compound, the free ligand may exhibit weak fluorescence due to processes such as photoinduced electron transfer or vibrational and rotational motions that lead to non-radiative decay of the excited state. Upon binding to a metal ion, the rigidity of the molecule increases, and the non-radiative decay pathways are suppressed, leading to an enhancement of the fluorescence intensity (a "turn-on" response). core.ac.uk Conversely, some metal ions, particularly those with open-shell d-orbitals like Cu²⁺, can quench the fluorescence of the ligand through energy or electron transfer processes, resulting in a "turn-off" response. nih.gov
The selectivity of a fluorescent chemosensor can be tuned by modifying the structure of the ligand. The introduction of different functional groups can alter the binding affinity and the fluorescence response towards specific metal ions. For instance, a simple naphthol-based fluorescent receptor has been shown to exhibit high selectivity for Zn²⁺ ions through a combination of chelation-enhanced fluorescence, C=N isomerization, and π-π stacking interactions. nih.gov The development of new fluorescent chemosensors based on 1,8-naphthalimide (B145957) and 8-hydroxyquinoline has also been reported for the detection of various metal cations, including Hg²⁺ and Zn²⁺. sci-hub.se
The following table summarizes the fluorescence response of some 8-hydroxyquinoline-based chemosensors to different metal ions.
| Chemosensor | Target Metal Ion(s) | Fluorescence Response | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline Benzoates | Hg²⁺, Cu²⁺ | Turn-on (Fluorescence Enhancement) | core.ac.uk |
| Phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone | Al³⁺ | Turn-on (Fluorescence Enhancement) | nih.gov |
| Phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone | Cu²⁺ | Turn-off (Fluorescence Quenching) | nih.gov |
| Naphthol-based Schiff base | Zn²⁺ | Turn-on (Fluorescence Enhancement) | nih.gov |
| 1,8-Naphthalimide and 8-Hydroxyquinoline based sensor | Hg²⁺, Ag⁺, Zn²⁺, Fe²⁺, Cd²⁺, Pb²⁺, Cu²⁺ | Fluorescence Quenching | sci-hub.se |
Design Principles for Selective Sensing
The design of selective chemosensors based on this compound and related azo-quinoline dyes involves a strategic combination of molecular components and the manipulation of their electronic and structural properties. The selectivity of these compounds for specific analytes, particularly metal ions, is not coincidental but rather the result of carefully considered design principles. These principles revolve around the coordination chemistry of the target ion, the electronic and steric effects of the ligand, and the control of the sensing environment.
A primary principle in the design of these selective sensors is the incorporation of the 8-hydroxyquinoline moiety. This structural unit is a well-established and powerful chelating agent for a variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring upon coordination with a metal ion. This inherent chelating ability is the foundation of the sensing mechanism. The selectivity for a particular metal ion can be fine-tuned by modifying the electronic properties and steric environment of this binding pocket.
The azo group (-N=N-) plays a crucial role in the design of these chemosensors. It acts as a chromophore, contributing to the vibrant color of the dye, and also participates in the coordination with the metal ion. The azo linkage extends the conjugated π-system of the molecule, which is responsible for its characteristic absorption in the visible region of the electromagnetic spectrum. Upon complexation with a metal ion, the electron density throughout the conjugated system is altered, leading to a noticeable color change (a chromogenic response). This change in color is the basis for colorimetric sensing. Furthermore, the nitrogen atoms of the azo group can act as additional coordination sites, influencing the geometry and stability of the resulting metal complex.
Another key design principle is the manipulation of the electronic properties of the aromatic rings. The introduction of electron-donating or electron-withdrawing substituents on the quinoline or naphthalene rings can significantly impact the acidity of the hydroxyl group and the electron density at the nitrogen atoms. These modifications, in turn, affect the binding affinity and selectivity of the ligand for different metal ions. For instance, the presence of a nitro group, an electron-withdrawing group, can enhance the sensitivity and selectivity for certain cations.
The pH of the sensing medium is a critical parameter that is exploited in the design of selective sensing systems. The deprotonation of the hydroxyl group of the 8-hydroxyquinoline moiety is pH-dependent and essential for chelation to occur. By controlling the pH, it is possible to favor the complexation of a specific metal ion over others. Different metal ions form stable complexes at different pH ranges. Therefore, by optimizing the pH of the solution, a degree of selectivity can be achieved, allowing for the detection of a target ion in the presence of potential interfering ions.
The principle of chelation-enhanced fluorescence (CHEF) is another important design consideration for developing fluorescent sensors. While this compound is primarily known as a colorimetric reagent, related azo-quinoline derivatives have been designed to exhibit fluorescence. In many such sensors, the free ligand is weakly fluorescent due to processes like photoinduced electron transfer (PET) that quench the fluorescence. Upon binding to a specific metal ion, these quenching pathways are inhibited, leading to a significant enhancement in fluorescence intensity (a "turn-on" response). This CHEF effect provides a highly sensitive and selective signaling mechanism.
To illustrate the practical application of these design principles, the following tables summarize the selective sensing of various metal ions by azo dyes containing the 8-hydroxyquinoline scaffold, which are structurally related to this compound.
Table 1: Selective Metal Ion Sensing by Azo-Quinoline Dyes
| Azo-Quinoline Derivative | Target Ion | Sensing Mechanism | Key Design Feature |
| Phenylazo-8-hydroxyquinoline | Ni²⁺ | Colorimetric | Specific coordination environment created by the azo and quinoline moieties. |
| Thiazolylazo-8-hydroxyquinoline | Pb²⁺, Cd²⁺, Hg²⁺ | Colorimetric | Introduction of a thiazole (B1198619) ring to modify electronic properties and binding affinity. |
| Sulfonamidophenylazo-8-hydroxyquinoline | Cu²⁺ | Colorimetric | Incorporation of a sulfonamide group to enhance selectivity. |
Table 2: Research Findings on Selective Sensing with Related Azo Dyes
| Study Focus | Compound Type | Finding |
| Nickel Sensing | Azo derivatives of 8-hydroxyquinoline | Certain derivatives show high sensitivity and selectivity for Ni²⁺, leading to a distinct color change. |
| Multi-ion Sensing | Azo dyes based on 8-hydroxyquinoline | These compounds can act as versatile chromogenic reagents for the spectrophotometric determination of various metal ions. |
| Tautomerism in Azo Dyes | Phenylazo-8-hydroxyquinoline derivatives | The tautomeric equilibrium (azo-hydrazone) in these dyes is influenced by the solvent and the presence of metal ions, affecting their spectral properties. |
It is important to note that while these examples demonstrate the application of the design principles in related compounds, specific experimental data for the selectivity of this compound towards a wide range of analytes would be required for a complete assessment of its sensing capabilities.
Advanced Material Science Applications and Optical Properties
Fabrication of Optical Materials
Based on available scientific literature, there is currently no specific information on the direct fabrication of optical materials using 1-(8-Quinolinylazo)-2-hydroxynaphthalene. However, the broader class of azo dyes is known for its use in creating light-switchable optical materials. For instance, azobenzene-crosslinked microgels have been employed to fabricate etalons with optical properties that can be altered upon UV irradiation. This functionality stems from the photoisomerization of the azo group, which can induce changes in the material's refractive index and volume. While this demonstrates the potential of azo compounds in this field, further research is required to determine the suitability and specific applications of this compound in the fabrication of such advanced optical materials.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical computing and dynamic image processing. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit significant NLO responses. Azo dyes, with their characteristic -N=N- chromophore, are a well-studied class of organic NLO materials.
Photophysical Properties of Complexes in Various Media
The photophysical properties of this compound and its derivatives are significantly influenced by their environment, a phenomenon known as solvatochromism. The electronic absorption spectra of related phenylazoquinolin-8-ol dyes show distinct shifts in their maximum absorption wavelength (λmax) depending on the polarity of the solvent. walisongo.ac.id Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the absorption spectrum. walisongo.ac.id This behavior is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent.
Furthermore, azo dyes containing a hydroxyl group ortho to the azo linkage, such as this compound, can exist in a tautomeric equilibrium between the azo and hydrazone forms. researchgate.net The position of this equilibrium is also sensitive to the solvent environment. The hydrazone form is often associated with a lower-energy absorption band compared to the azo form. researchgate.net
The formation of metal complexes with the 8-hydroxyquinoline (B1678124) moiety can also profoundly impact the photophysical properties. The coordination of a metal ion can lock the molecule in a specific conformation and alter the electronic distribution, leading to changes in the absorption and emission spectra. For instance, the complexation of an 8-hydroxyquinoline-based azo dye with Cu(II) results in a noticeable shift in the absorption spectrum, indicating the formation of the complex. rac.ac.in
Table 1: Solvatochromic Behavior of a Representative 8-Hydroxyquinoline-Based Azo Dye (Compound S2) in Various Solvents rsc.org
| Solvent | λmax (nm) |
| Dichloromethane | 490 |
| Ethyl acetate | 496 |
| Acetonitrile | 502 |
| Methanol | 504 |
| Ethanol | 505 |
| Dimethylformamide | 510 |
| Dimethyl sulfoxide | 513 |
This table is generated based on data for a similar 8-hydroxyquinoline-based azo dye and is intended to be representative of the expected solvatochromic behavior.
Development of Thermally Stable Optical Storage Devices
The development of thermally stable optical storage devices relies on materials that can undergo reversible changes in their optical properties upon exposure to light and heat, and maintain these states over long periods. Azo dyes are candidates for such applications due to the photoisomerization of the azo bond between the trans and cis isomers. This isomerization leads to a change in the absorption spectrum and refractive index of the material, which can be used to store data.
However, there is no specific information available in the scientific literature regarding the investigation or application of this compound in the development of thermally stable optical storage devices. While the general class of azo compounds is promising for this technology, the specific thermal stability and photo-responsive characteristics of this particular compound would need to be evaluated to determine its suitability.
Biological Activity and Molecular Interaction Studies
Antimicrobial Activity Mechanisms of Metal Complexes
The antimicrobial efficacy of metal complexes derived from 1-(8-Quinolinylazo)-2-hydroxynaphthalene and related 8-hydroxyquinoline (B1678124) (8HQ) ligands is a subject of extensive research. These complexes often exhibit greater activity than the free ligand against a wide spectrum of bacteria and fungi. africaresearchconnects.com
The mechanisms through which these metal complexes exert their antimicrobial effects are multifaceted and are believed to involve several key cellular processes.
Disruption of Cell Membrane Integrity: A primary mechanism of action involves compromising the structural integrity of the microbial cell membrane. The lipophilic nature of the complexes, enhanced by the chelation of the metal ion, facilitates their passage through the lipid bilayer of bacterial and fungal cells. nih.govnih.gov This interaction can lead to altered membrane permeability. Preliminary mechanistic studies on related 8-hydroxyquinoline metal complexes have shown they can cause changes in cell membrane permeability, leading to the leakage of essential intracellular contents like ions and metabolites, ultimately resulting in cell death. nih.govresearchgate.net The cationic amphiphilic structures of some 8-hydroxyquinoline derivatives allow them to interact with and disrupt the bacterial lipid bilayer membrane, causing toxicity and cell death. nih.gov
Inhibition of Essential Enzymes: Metal ions are crucial cofactors for many enzymes essential for microbial survival. The metal complexes can interfere with these enzymes' functions. By binding to the active sites of enzymes, they can inhibit critical metabolic pathways. For instance, coordination compounds derived from similar structures have been reported to act as enzyme inhibitors, which is a basis for their pharmacological applications. mdpi.com The presence of quinolone moieties within the structure is linked to the disruption of enzyme production. nih.gov
Generation of Reactive Oxygen Species (ROS): Some transition metal complexes are known to catalyze the production of ROS, such as hydroxyl radicals, within the microbial cell. Copper ions, for example, can generate hydroxyl radicals that can damage cellular components like nucleic acids and proteins, leading to cell death. nih.gov This oxidative stress overwhelms the microbe's antioxidant defenses, causing widespread cellular damage.
The chelation of a metal ion to the this compound ligand is a critical factor in augmenting its antimicrobial potency. This enhancement is explained by several theories, most notably Overtone's theory of cell permeability and Tweedy's chelation theory.
According to these theories, chelation reduces the polarity of the metal ion because the positive charge of the metal is partially shared with the donor atoms of the ligand, and there is π-electron delocalization over the entire chelate ring. nih.gov This process increases the lipophilic nature of the central metal atom. nih.gov The increased lipophilicity enhances the penetration of the complex through the lipid layer of the microbial cell membrane, allowing the complex to reach its intracellular target sites more effectively. nih.gov Consequently, metal complexes often demonstrate significantly enhanced bioactivity compared to the free ligand. africaresearchconnects.com Studies on various transition metal complexes have consistently shown that the complexes exhibit higher antimicrobial activity than the parent ligand. mdpi.comorientjchem.org
The following table summarizes the enhanced antimicrobial activity observed in metal complexes of ligands related to 8-hydroxyquinoline.
| Organism | Ligand Activity | Metal Complex Activity | Reference |
| Staphylococcus aureus | Moderate | Higher than ligand | mdpi.com |
| Escherichia coli | Moderate | Higher than ligand | mdpi.com |
| Candida albicans | Moderate | Higher than ligand | mdpi.com |
| Aspergillus flavus | Not specified | Significant bioactivity | africaresearchconnects.com |
Anticancer Potential through Molecular Mechanisms
Metal complexes of quinoline (B57606) derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of programmed cell death and the inhibition of key cellular enzymes.
A key mechanism for the anticancer activity of these complexes is the induction of apoptosis, a form of programmed cell death.
Apoptosis Induction: Studies on copper complexes with ligands containing 8-aminoquinoline (B160924) have demonstrated their ability to cause apoptotic cell death in breast cancer cells. nih.gov Treatment with these complexes leads to the activation of key apoptotic proteins. For instance, the activation of initiator caspase-9 and effector caspases-3 and -7 is a common finding. whiterose.ac.uk Staining assays reveal that these complexes induce apoptosis, and alkaline single-cell electrophoresis (comet assay) confirms that the complexes cause DNA fragmentation, which is a hallmark of apoptosis. rsc.org
Modulation of Apoptotic Proteins: These complexes can modulate the expression of proteins that regulate apoptosis. An 8-aminoquinoline-naphthyl copper complex was found to cause an accumulation of phosphorylated p53 species, indicating a restoration of the tumor suppressor function of p53 in cancer cells. nih.gov
The inhibition of enzymes vital for cancer cell proliferation and survival is another significant anticancer mechanism.
Topoisomerase Inhibition: Some metal complexes of benzimidazole-carboxylic acid derivatives containing an 8-hydroxyquinoline moiety act as topoisomerase II inhibitors, interfering with DNA replication and repair in cancer cells. imrpress.com
Proteasome Inhibition: The antitumor activity of some 8-hydroxyquinoline derivatives has been linked to their ability to inhibit proteasomes, which are protein complexes that degrade unneeded or damaged proteins. nih.gov This inhibition disrupts cellular protein homeostasis and can trigger apoptosis.
Inhibition of Antimutagenic Enzymes: Certain carcinogenic metals like cadmium and copper have been shown to strongly inhibit 8-oxo-dGTPases. nih.gov These enzymes are responsible for preventing the incorporation of damaged nucleotides into DNA. Their inhibition can lead to an increase in DNA mutations, which can contribute to cytotoxicity in rapidly dividing cancer cells. nih.gov
Interaction with Biomolecules (e.g., DNA, Proteins)
The biological activity of this compound metal complexes is fundamentally dependent on their ability to interact with crucial biomolecules such as DNA and proteins.
Interaction with DNA: The interaction of these metal complexes with DNA is a primary mechanism for their anticancer and some antimicrobial effects.
Binding Modes: The complexes can bind to DNA through non-covalent interactions. researchgate.net Spectroscopic studies and viscosity measurements on related complexes indicate that they can bind to DNA via intercalation, where the planar aromatic ligand inserts itself between the base pairs of the DNA helix. nih.govnih.govresearchgate.net This intercalation is stabilized by the strong stacking interaction between the aromatic chromophore of the compound and the DNA base pairs. nih.gov Other potential binding modes include groove binding, where the complex fits into the minor or major grooves of the DNA, and electrostatic interactions with the negatively charged phosphate (B84403) backbone. nih.govmdpi.com
Consequences of Binding: This binding can alter the structure of DNA, inhibiting processes like replication and transcription, ultimately leading to cell death. nih.gov Gel electrophoresis studies have shown that as the concentration of the complex increases, the mobility of plasmid DNA bands decreases, indicating a strong interaction between the metal ion and DNA. nih.gov The relative binding efficacy of metal complexes to DNA is often much higher than that of the free ligands. researchgate.net
The table below shows DNA binding constants for related metal complexes.
| Compound/Complex | Binding Mode | Intrinsic Binding Constant (Kb, M-1) | Reference |
| Ligand L¹ | Intercalation | 2.76 x 10³ | nih.gov |
| Complex Cu(L)₃₂ | Intercalation | 1.8 x 10⁴ | nih.gov |
| Complex Zn(L)₃₂(H₂O)₂ | Intercalation | 5.4 x 10³ | nih.gov |
| ¹L = 1-[3-(2-pyridyl)pyrazol-1-ylmethyl]naphthalene |
Interaction with Proteins: Serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), are major transport proteins in the circulatory system and can significantly influence the distribution and bioavailability of therapeutic compounds. nih.govnih.gov
Binding to Serum Albumin: Metal complexes of 8-hydroxyquinoline derivatives can bind to serum albumins. nih.gov Fluorescence quenching studies show that the intrinsic fluorescence of BSA is quenched upon binding, indicating a complex formation. nih.gov The binding is often driven by hydrophobic forces and can be characterized by a binding constant (KA), which indicates the affinity of the complex for the protein. rsc.orgnih.gov This interaction is crucial as it affects the pharmacokinetic properties of the potential drug. nih.gov
Therefore, due to the lack of available scientific literature on the specified biological activities of "this compound," it is not possible to provide the requested article with detailed research findings and data tables for the outlined sections.
Conclusion and Future Research Outlook
Summary of Key Research Findings
Research into 1-(8-Quinolinylazo)-2-hydroxynaphthalene and related heterocyclic azo dyes has underscored their significant potential across various scientific and technological domains. The core strength of these compounds lies in the synergistic combination of the 8-hydroxyquinoline (B1678124) and naphthol moieties, linked by an azo bridge. 8-Hydroxyquinoline is a well-established chelating agent, capable of forming stable complexes with a multitude of metal ions. researchgate.netijacskros.comnih.gov This property is central to many of the observed and potential applications of the title compound.
The azo group, a chromophore, imparts distinct color to these molecules and is fundamental to their use as dyes and indicators. ijacskros.com The electronic properties of the entire molecule, influenced by the quinoline (B57606) and naphthol rings, can be fine-tuned through substituent modifications, offering a pathway to tailor the compound for specific applications.
While direct research on this compound is not extensively documented in publicly available literature, findings on analogous structures provide a strong basis for inferring its probable characteristics and utility. For instance, similar azo dyes containing the 8-hydroxyquinoline scaffold have been investigated as chemosensors for metal ion detection and as indicators in complexometric titrations. ijacskros.comresearchgate.net The formation of metal complexes often leads to a discernible color change, a principle that underpins their use in analytical chemistry.
Furthermore, the 8-hydroxyquinoline nucleus is a known pharmacophore, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. imrpress.comnih.govnih.gov This suggests that this compound could also possess interesting biological activities, a hypothesis that warrants further investigation. The incorporation of the azo linkage and the naphthol group may modulate this bioactivity, potentially leading to novel therapeutic agents.
Challenges and Opportunities in this compound Research
The advancement of research on this compound faces several challenges that also present significant opportunities for scientific exploration and innovation.
Challenges:
Limited Specific Research: The most immediate challenge is the scarcity of dedicated studies on this particular compound. This lack of foundational data necessitates initial exploratory research to characterize its fundamental physicochemical properties.
Synthesis and Purification: While the synthesis of azo dyes is generally well-established, optimizing the reaction conditions for this compound to achieve high yields and purity can be challenging. The development of efficient and environmentally friendly synthetic routes is a key hurdle. mdpi.com
Solubility and Stability: Azo compounds can exhibit poor solubility in aqueous media, which may limit their biological and some analytical applications. Ensuring the long-term stability of the compound, especially under various environmental conditions (e.g., pH, light), is crucial for its practical use.
Toxicity and Environmental Impact: A significant concern with many azo dyes is their potential toxicity and the environmental impact of their degradation products. mdpi.com Thorough toxicological studies and investigations into the biodegradability of this compound are essential before its widespread application.
Opportunities:
Development of Novel Analytical Reagents: The inherent chelating ability of the 8-hydroxyquinoline moiety presents a prime opportunity to develop this compound as a selective and sensitive colorimetric sensor for various metal ions.
Exploration of Biological Activities: The established antimicrobial and anticancer properties of 8-hydroxyquinoline derivatives provide a strong rationale for screening this compound for similar activities. nih.govnih.gov This could lead to the discovery of new therapeutic leads.
Advanced Materials: The chromophoric nature of the compound makes it a candidate for incorporation into advanced materials, such as polymers for optical data storage, nonlinear optical materials, and functional dyes for various imaging technologies.
Photocatalysis and Environmental Remediation: Investigating the photocatalytic degradation of this azo dye could not only address its environmental fate but also contribute to the broader field of water treatment technologies for colored effluents. ekb.eg
| Research Area | Key Challenge | Potential Opportunity |
| Synthesis | Optimization of yield and purity; green chemistry approaches. | Development of novel and efficient synthetic methodologies. |
| Analytical Chemistry | Selectivity and sensitivity in complex matrices. | Creation of new colorimetric sensors for metal ions. |
| Medicinal Chemistry | Understanding the mechanism of action and potential toxicity. | Discovery of new antimicrobial or anticancer agents. |
| Environmental Science | Assessing and mitigating potential environmental impact. | Application in photocatalytic degradation and water treatment. |
Emerging Trends and Interdisciplinary Research Avenues
The future of research on this compound is likely to be shaped by several emerging trends in chemistry and materials science, fostering interdisciplinary collaborations.
Supramolecular Chemistry and Self-Assembly: An exciting avenue is the design of self-assembling systems based on this molecule. The planar structure and potential for hydrogen bonding and pi-pi stacking could be exploited to create novel supramolecular architectures with unique optical and electronic properties.
Nanotechnology and Hybrid Materials: The integration of this compound with nanomaterials, such as nanoparticles or graphene, could lead to the development of hybrid materials with enhanced sensing capabilities, catalytic activity, or photophysical properties.
Computational Chemistry and Molecular Modeling: In silico studies, including Density Functional Theory (DFT), can play a crucial role in predicting the properties of this compound and its metal complexes. rsc.orgresearchgate.net These computational approaches can guide experimental work by predicting spectroscopic characteristics, reaction mechanisms, and potential biological activities, thereby accelerating the research and development process.
Bioconjugation and Bioimaging: A particularly promising interdisciplinary field is the development of bioconjugates of this compound for bioimaging applications. By attaching this dye to biomolecules like proteins or DNA, it may be possible to develop probes for cellular imaging and diagnostics. The metal-chelating properties could also be harnessed to create sensors for metal ions in biological systems. nih.gov
"Smart" Materials: There is growing interest in "smart" materials that respond to external stimuli. The potential for this compound to exhibit changes in its optical properties upon metal ion binding or changes in pH could be exploited in the development of responsive materials for various applications, including sensors and switches.
The exploration of this compound is still in its nascent stages. However, the foundational knowledge of its constituent chemical moieties, coupled with emerging scientific trends, provides a fertile ground for future research. A multidisciplinary approach, combining synthetic chemistry, analytical science, materials science, and computational modeling, will be key to unlocking the full potential of this intriguing molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
